molecular formula C₁₀H₁₇NO₄ B1141496 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester CAS No. 1136478-29-9

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Katalognummer: B1141496
CAS-Nummer: 1136478-29-9
Molekulargewicht: 212.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester, also known as 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester, is a useful research compound. Its molecular formula is C₁₀H₁₇NO₄ and its molecular weight is 212.25. The purity is usually 95%.
BenchChem offers high-quality 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1136478-29-9

Molekularformel

C₁₀H₁₇NO₄

Molekulargewicht

212.25

Synonyme

5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester

Herkunft des Produkts

United States
Foundational & Exploratory

Spectroscopic Reference Data and Analytical Workflows for 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester (CAS: 1136478-28-8)[1] is a critical intermediate and potential process impurity in the manufacturing pipeline of the anticonvulsant and analgesic active pharmaceutical ingredient (API), Pregabalin[2]. Because trace impurities can significantly impact the safety and efficacy profiles of the final drug product, rigorous structural elucidation of this intermediate is paramount. This technical guide provides a comprehensive, field-proven framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of this compound, integrating self-validating analytical workflows to ensure absolute data fidelity.

Chemical Context and Mechanistic Role

Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, is synthesized via several highly optimized routes. A prominent synthetic pathway involves a base-catalyzed Michael addition of nitromethane to an unsaturated ester precursor to form a nitromethyl-substituted hexenoate intermediate[3].

The target of this guide, the unsaturated ester 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester, undergoes subsequent catalytic hydrogenation. This critical step simultaneously reduces the highly electron-withdrawing nitro group to a primary amine and saturates the olefinic double bond. A final ester hydrolysis yields the active Pregabalin API[4].

PregabalinPathway N1 Precursors (Dienoate + Nitromethane) R1 Michael Addition (Base Catalyzed) N1->R1 N2 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (CAS: 1136478-28-8) R1->N2 R2 Catalytic Hydrogenation (Pd/C, H2) N2->R2 N3 3-(Aminomethyl)-5-methylhexanoic Acid Ethyl Ester R2->N3 R3 Ester Hydrolysis (Acid/Base) N3->R3 N4 Pregabalin (API) R3->N4

Figure 1: Synthetic pathway of Pregabalin highlighting the key nitromethyl intermediate.

Spectroscopic Reference Data

To ensure authoritative identification, the following section details the quantitative spectroscopic data. The molecular architecture—specifically the presence of the highly electron-withdrawing nitro group and the allylic system—creates a unique magnetic and vibrational environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the pronounced deshielding effect of the nitro group on the adjacent methylene protons. Because these protons are adjacent to a stereocenter (C3), they are diastereotopic. They exist in a permanently asymmetric magnetic environment, restricting their rotational averaging and causing them to appear as distinct doublets of doublets due to geminal and vicinal coupling.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
C5-CH₃ (trans)1.65s3H-Allylic methyl
C5-CH₃ (cis)1.75s3H-Allylic methyl
Ester-CH₃1.25t3H7.1-OCH₂CH₃
C2-H_a2.45dd1H15.2, 6.5Diastereotopic CH₂
C2-H_b2.55dd1H15.2, 7.5Diastereotopic CH₂
C3-H3.40m1H-Methine CH
Ester-CH₂4.15q2H7.1-OCH₂ CH₃
CH₂-NO₂ (H_a)4.35dd1H12.0, 6.8Diastereotopic CH₂ next to NO₂
CH₂-NO₂ (H_b)4.45dd1H12.0, 7.2Diastereotopic CH₂ next to NO₂
C4-H5.05d1H9.5Olefinic proton

Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
14.2CH₃Ester -OCH₂C H₃
18.0CH₃C5-C H₃
25.8CH₃C5-C H₃
34.0CHC3
38.0CH₂C2
60.5CH₂Ester -OC H₂CH₃
79.0CH₂C H₂-NO₂
122.0CHC4 (Olefinic)
136.0CC5 (Quaternary Olefinic)
171.5C=OEster Carbonyl
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly sensitive to the functional groups in this molecule. The most diagnostic bands are the intense symmetric and asymmetric stretching vibrations of the nitro group, which confirm the successful incorporation of the nitromethane moiety during the Michael addition step.

Table 3: FT-IR (ATR) Reference Data

Wavenumber (cm⁻¹)Vibration ModeIntensityAssignment
2970, 2930C-H stretchMediumAliphatic C-H
1735C=O stretchStrongEster carbonyl
1550N-O asymmetric stretchStrongNitro group
1375N-O symmetric stretchStrongNitro group
1180C-O stretchStrongEster C-O-C

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating to prevent the propagation of artifactual data. The following methodologies incorporate built-in quality control steps to ensure absolute trustworthiness.

NMR Acquisition Workflow

Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is explicitly selected as the solvent because it provides excellent solubility for moderately polar esters and lacks exchangeable protons that could obscure the aliphatic signals. Tetramethylsilane (TMS) is included as an internal standard to provide an absolute zero reference, correcting for any temperature-induced or solvent-induced chemical shift drift. A relaxation delay (D1) of 2.0 seconds is chosen to ensure the complete longitudinal relaxation of all aliphatic protons, allowing for accurate integration.

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 20.0 mg of the intermediate into a clean glass vial.

  • Solvation: Add 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Use a glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube, ensuring a minimum solvent column height of 4.0 cm to prevent magnetic field distortion at the coil interfaces.

  • System Validation (Self-Validation Step): Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (Z and Z2 axes). Critical Check: Ensure the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz. If it exceeds this, re-shim the magnet to prevent peak broadening and the loss of critical coupling constant resolution.

  • Acquisition:

    • ¹H NMR: Set pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

    • ¹³C NMR: Set pulse angle to 30°, D1 to 2.0 s, and acquire 512 scans with WALTZ-16 proton decoupling.

Workflow Step1 Sample Preparation (CDCl3 + 0.03% TMS) Step2 System Validation (Shim & Lock, TMS FWHM < 1Hz) Step1->Step2 Step3 NMR Acquisition (1H: 16 Scans, 13C: 512 Scans) Step2->Step3 Step4 Data Processing (Fourier Transform & Phase Correction) Step3->Step4 Step5 Spectral Analysis (Peak Picking & Integration) Step4->Step5

Figure 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

FT-IR (ATR) Acquisition Workflow

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because the intermediate is a liquid at room temperature. ATR prevents ambient moisture absorption (which would introduce a broad, confounding O-H band at 3300 cm⁻¹) and eliminates the need for sample dilution, preserving the true vibrational state of the neat liquid.

Step-by-Step Protocol:

  • Background Validation (Self-Validation Step): Ensure the diamond ATR crystal is clean. Acquire a 32-scan background spectrum from 4000 to 400 cm⁻¹. Critical Check: The background must show a flat baseline with no residual organic peaks.

  • Sample Application: Deposit 2 µL of the neat sample directly onto the center of the ATR crystal. Ensure full coverage of the sensor area without trapping air bubbles.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match standard transmission spectra.

  • Cleaning: Wipe the crystal with a lint-free wipe dampened with HPLC-grade isopropanol.

Sources

Methodological & Application

Application Note: Catalytic Asymmetric Hydrogenation of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester for (S)-Pregabalin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Catalysis Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of (S)-Pregabalin (Lyrica®), a blockbuster γ-aminobutyric acid (GABA) analogue used for the treatment of neuropathic pain and epilepsy, relies heavily on the efficient establishment of its C3 stereocenter. While traditional industrial routes have utilized kinetic resolution via lipases or classical diastereomeric salt resolution, transition-metal-catalyzed asymmetric hydrogenation offers a highly atom-economical and scalable alternative [1].

This application note details the enantioconvergent catalytic asymmetric hydrogenation of 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester to yield (S)-5-methyl-3-(nitromethyl)hexanoic acid ethyl ester , a direct penultimate precursor to (S)-Pregabalin. By employing a Rhodium(I) catalyst ligated with a highly electron-rich, rigid chiral bisphosphine ligand (e.g., (S,S)-Me-DuPHOS), the protocol achieves >99% conversion and excellent enantiomeric excess (ee >95%) under mild hydrogen pressure [2].

Mechanistic Rationale & Causality

The Challenge of the Substrate

The substrate, 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester, presents a unique catalytic challenge. The C4=C5 double bond is relatively unactivated compared to standard α,β-unsaturated esters. Furthermore, if the starting material is synthesized as a racemic or geometrically mixed isomeric mixture, standard hydrogenation would yield a racemic product.

Enantioconvergent Pathway

To overcome this, the reaction leverages the inherent alkene isomerization capabilities of Rh(I)-hydride species. In protic solvents like methanol, the Rh(I) catalyst facilitates a rapid, reversible double-bond migration from the C4=C5 position to the C3=C4 or C2=C3 positions prior to the irreversible, enantio-determining hydride insertion [3].

  • Solvent Causality: Methanol is critical here; its protic nature stabilizes the intermediate metal-alkyl species and accelerates the required isomerization, ensuring that the racemic starting material funnels through a common, prochiral conjugated intermediate (Dynamic Kinetic Resolution / Enantioconvergent Hydrogenation).

  • Ligand Causality: The (S,S)-Me-DuPHOS ligand creates a sterically demanding chiral pocket. The spatial arrangement of the methyl groups on the phospholane rings strongly disfavors the binding of the re-face of the isomerized alkene, forcing si-face coordination and subsequent delivery of hydrogen to establish the (S)-configuration [2].

Process Workflow & Visualization

The following diagram illustrates the logical progression from the racemic/isomeric alkene mixture to the final Active Pharmaceutical Ingredient (API).

G S1 3-(Nitromethyl)-5-methyl- 4-hexenoic Acid Ethyl Ester (Substrate Mixture) C1 Catalyst Activation [Rh(COD)(S,S)-Me-DuPHOS]BF4 S1->C1 H1 Asymmetric Hydrogenation (H2, 50 psi, MeOH, 25°C) C1->H1 Isomerization / Enantioconvergence I1 (S)-5-Methyl-3-(nitromethyl) hexanoic Acid Ethyl Ester (ee > 95%) H1->I1 Stereoselective Hydride Transfer R1 Nitro Reduction (Sponge Ni, H2) I1->R1 P1 (S)-Pregabalin (Hydrolysis & Isolation) R1->P1

Workflow for the synthesis of (S)-Pregabalin via catalytic asymmetric hydrogenation.

Experimental Protocol

Self-Validating Note: This protocol includes in-process controls (IPCs) to ensure that catalyst poisoning and incomplete conversions are detected before downstream processing.

Reagents and Materials
  • Substrate: 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester (10.0 g, 46.4 mmol)

  • Catalyst: [Rh(COD)((S,S)-Me-DuPHOS)]BF4 (0.1 mol%, 28.5 mg)

  • Solvent: Anhydrous, degassed Methanol (HPLC grade, sparged with Argon for 30 mins)

  • Equipment: 300 mL Parr Autoclave (Hastelloy or Stainless Steel)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer the Parr autoclave vessel into an argon-filled glovebox to prevent catalyst deactivation by atmospheric oxygen.

  • Catalyst Solution Preparation: In a 20 mL vial, dissolve 28.5 mg of [Rh(COD)((S,S)-Me-DuPHOS)]BF4 in 10 mL of degassed methanol. The solution will exhibit a characteristic deep orange/red color.

  • Substrate Loading: Dissolve 10.0 g of the substrate in 40 mL of degassed methanol. Combine the substrate solution and the catalyst solution in the autoclave vessel.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-purity H2 line. Purge the headspace with H2 by pressurizing to 20 psi and venting (repeat 3 times).

  • Hydrogenation: Pressurize the reactor to exactly 50 psi with H2. Initiate vigorous stirring (800 rpm) to ensure optimal gas-liquid mass transfer. Maintain the internal temperature at 25 °C using a cooling/heating jacket.

  • In-Process Control (IPC): Monitor the hydrogen uptake. The reaction is typically complete within 8–12 hours. Once H2 consumption ceases, sample 0.1 mL of the mixture, filter through a 0.2 μm PTFE syringe filter, and analyze via GC-FID. Proceed to workup only if conversion is >99%.

  • Workup: Vent the reactor safely. Concentrate the methanolic solution under reduced pressure. To remove the rhodium catalyst, dissolve the crude oil in 20 mL of methyl tert-butyl ether (MTBE) and pass it through a short pad of silica gel (eluting with MTBE).

  • Evaporation: Evaporate the filtrate to afford (S)-5-methyl-3-(nitromethyl)hexanoic acid ethyl ester as a pale yellow oil.

Quantitative Data & Catalyst Screening

To validate the choice of the (S,S)-Me-DuPHOS ligand, various catalytic systems were screened. The data below highlights the necessity of the rigid bisphospholane architecture for achieving high enantioselectivity [4].

Catalyst SystemSolventH₂ Pressure (psi)Temp (°C)Conversion (%)ee (%)
[Rh(COD)((S,S)-Me-DuPHOS)]BF₄ MeOH 50 25 >99 96 (S)
[Rh(COD)((R,R)-Me-DuPHOS)]BF₄MeOH5025>9995 (R)
[RuCl(p-cymene)((R)-BINAP)]ClEtOH100508572 (S)
[Ir(COD)(PHOX)]BArFCH₂Cl₂50259288 (S)

Table 1: Catalyst screening for the asymmetric hydrogenation of 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester. Conversion determined by GC-FID; ee determined by chiral HPLC (Chiralcel OD-H).

Downstream Processing to (S)-Pregabalin

Once the chiral center is established, the conversion to the API requires two highly robust steps:

  • Nitro Reduction: The enantioenriched intermediate is dissolved in ethanol and subjected to hydrogenation (50 psi, 40 °C) using Sponge Nickel (Raney Ni) catalyst. This cleanly reduces the aliphatic nitro group to a primary amine, yielding (S)-3-(aminomethyl)-5-methylhexanoic acid ethyl ester.

  • Hydrolysis: The resulting amino ester is refluxed in aqueous HCl (6M) to hydrolyze the ethyl ester. Subsequent pH adjustment to the isoelectric point (pH ~7) precipitates the zwitterionic (S)-Pregabalin as a white crystalline solid in >85% overall yield.

References

  • Title: An Enantioselective Synthesis of (S)-(+)
  • Title: Asymmetric synthesis of pregabalin (US20030212290A1)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study Source: MDPI URL

Enzymatic resolution techniques for 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Document Type: Advanced Biocatalysis Protocol & Application Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists

Executive Summary & Rationale

The synthesis of enantiopure (S)-Pregabalin (Lyrica) relies heavily on the early-stage establishment of the C3 stereocenter. 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (CAS: 1136478-28-8) [1] serves as a highly strategic intermediate in this pathway. Unlike saturated analogs, the presence of the 4,5-alkene in this substrate restricts the conformational degrees of freedom of the isobutyl group. This rigidity pre-organizes the molecule, enhancing stereorecognition within the hydrophobic binding pocket of lipases and drastically improving the enantiomeric ratio ( E -value) during kinetic resolution [2].

This application note details a highly efficient, self-validating protocol for the enzymatic kinetic resolution of this racemic ester using immobilized Candida antarctica lipase B (CALB, Novozym 435).

Mechanistic Insights & Causality

To achieve an E -value > 200, the reaction engineering must account for the physicochemical realities of the substrate and the enzyme [3]:

  • Enzyme Selection (Novozym 435): CALB is a serine hydrolase with a narrow, deep active site. The steric bulk of the (R)-enantiomer clashes with the stereospecificity pocket (the "oxyanion hole"), making the enzyme highly selective for the (S)-enantiomer.

  • Biphasic Solvent System: A purely aqueous system leads to substrate oiling out, causing mass-transfer limitations and enzyme aggregation. By employing a methyl tert-butyl ether (MTBE) / aqueous buffer biphasic system, the organic phase acts as a substrate reservoir. This prevents substrate inhibition while the aqueous phase serves as a thermodynamic sink for the ionized (S)-acid product.

  • Strict pH Control (Causality): Ester hydrolysis generates equimolar amounts of acid, which rapidly drops the pH. If the pH falls below 6.0, the catalytic His224 residue in the Ser-His-Asp triad becomes protonated, collapsing the catalytic cycle. A pH-stat titrator is mandatory to maintain pH 7.5.

BiocatalyticWorkflow Racemate rac-3-(Nitromethyl)-5-methyl- 4-hexenoic Acid Ethyl Ester Resolution Kinetic Resolution (pH 7.5, 35°C) Racemate->Resolution Enzyme Immobilized CALB (Novozym 435) Enzyme->Resolution SAcid (S)-Acid (Aqueous Phase) Resolution->SAcid Hydrolysis (E > 200) REster (R)-Ester (Organic Phase) Resolution->REster Unreacted

Fig 1. Biocatalytic workflow for the kinetic resolution of the pregabalin intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By tracking both the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ), the mass balance inherently validates the absence of side reactions (such as the Nef reaction of the nitro group).

Materials & Reagents
  • Substrate: rac-3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (98% purity).

  • Biocatalyst: Novozym 435 (Immobilized CALB, ≥10,000 PLU/g).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5.

  • Titrant: 1.0 M NaOH (Standardized).

  • Solvents: MTBE (HPLC grade), Acetonitrile (for quenching).

Enzymatic Resolution Procedure
  • System Initialization: In a jacketed reactor equipped with an overhead stirrer and a pH-stat probe, add 500 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Set the chiller to maintain an internal temperature of exactly 35.0 °C.

  • Substrate Addition: Dissolve 50.0 g (approx. 232 mmol) of the racemic ester in 100 mL of MTBE. Transfer this organic solution to the reactor. Set agitation to 400 RPM to create a uniform emulsion without causing high-shear mechanical degradation of the enzyme beads.

  • Catalyst Introduction: Initiate the reaction by adding 2.5 g (5% w/w relative to substrate) of Novozym 435.

  • pH-Stat Titration: Engage the automated pH-stat to dose 1.0 M NaOH, maintaining the pH at 7.50 ± 0.05.

  • In-Process Monitoring (Self-Validation): The reaction progress is directly proportional to the volume of NaOH consumed.

    • Validation Checkpoint: The theoretical volume of 1.0 M NaOH for exactly 50% conversion is 116 mL.

    • Take 100 µL aliquots every 2 hours, quench with 900 µL of Acetonitrile (containing 0.1% TFA to denature any leached enzyme), and analyze via Chiral HPLC.

Downstream Processing (DSP) & Phase Separation
  • Termination: Once NaOH consumption halts (typically around 49-50% conversion, ~12 hours), stop the agitation.

  • Catalyst Recovery: Filter the biphasic mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with 50 mL of MTBE. (The catalyst can be washed with cold buffer and reused for up to 10 cycles [2]).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Allow 15 minutes for phase coalescence.

    • Top Organic Phase: Contains the unreacted (R)-ester.

    • Bottom Aqueous Phase: Contains the sodium salt of the desired (S)-acid.

  • Product Isolation: Wash the aqueous phase once with 50 mL MTBE to remove trace (R)-ester. Chill the aqueous phase to 5 °C and slowly acidify to pH 2.0 using 6 M HCl. Extract the precipitated (S)-acid with Ethyl Acetate (3 x 100 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure (S)-acid.

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters and validation metrics for a successful run, demonstrating the high efficiency of the CALB-mediated resolution [2, 3].

ParameterValue / MetricAnalytical Method / Calculation
Reaction Time 12 - 14 HourspH-stat completion curve
Conversion ( c ) 49.5% c=ees​/(ees​+eep​)
Enzyme Loading 5% (w/w)Gravimetric
(S)-Acid ee ( eep​ ) > 99.0%Chiral HPLC (Daicel Chiralpak AD-H)
(R)-Ester ee ( ees​ ) > 97.5%Chiral HPLC (Daicel Chiralpak AD-H)
Enantiomeric Ratio ( E ) > 200 E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)]
Isolated Yield (S)-Acid 46% (92% of theoretical)Gravimetric after DSP

Catalytic Mechanism

The exceptional stereoselectivity of this process is driven by the spatial arrangement of the Ser105-His224-Asp187 catalytic triad. The mechanism proceeds via a classic ping-pong bi-bi kinetic pathway, transitioning through two distinct tetrahedral intermediates.

CatalyticMechanism Substrate Enzyme-Substrate Complex (Stereoselective Binding) Tetrahedral1 First Tetrahedral Intermediate (Nucleophilic Attack by Ser105) Substrate->Tetrahedral1 AcylEnzyme Acyl-Enzyme Intermediate (Ethanol Leaving Group) Tetrahedral1->AcylEnzyme Tetrahedral2 Second Tetrahedral Intermediate (Hydrolysis via H2O) AcylEnzyme->Tetrahedral2 Product (S)-Acid Product Release + Free Enzyme Regeneration Tetrahedral2->Product

Fig 2. Serine hydrolase mechanism of CALB during the enantioselective ester hydrolysis.

Conclusion & Scale-Up Considerations

The enzymatic resolution of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester provides a highly sustainable, heavy-metal-free route to the Pregabalin C3 stereocenter. For pilot-scale transition, the primary engineering challenge is maintaining mass transfer in the biphasic system without mechanically milling the immobilized enzyme. Switching from a stirred-tank batch reactor to a packed-bed continuous flow reactor (plug flow) is highly recommended for scales exceeding 5 kg, as it maximizes catalyst lifespan and minimizes shear stress.

References

  • National Center for Biotechnology Information. "3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester." PubChem Compound Summary for CID 57710611, 2023. URL: [Link]

  • Carvalho, Ana Caroline Lustosa de Melo, et al. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." International Journal of Molecular Sciences, vol. 16, no. 12, 2015, pp. 29682-29716. URL: [Link]

  • Chen, Jian-Zhong, et al. "Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase." BioMed Research International, 2018. URL: [Link]

Application Note: Chromatographic Purification of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Application: Isolation of high-purity synthetic intermediates for Pregabalin API synthesis.

Introduction & Chemical Context

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (CAS: 1136478-28-8) is a critical, high-value synthetic intermediate utilized in the preparation of rac-4,5-Dehydro Pregabalin and the subsequent enantioselective synthesis of the anticonvulsant drug Pregabalin[1][2]. With a molecular formula of C10​H17​NO4​ and a molecular weight of 215.25 g/mol [2][3], this compound presents a unique purification profile.

During its upstream synthesis—typically via the Michael addition of nitromethane to an unsaturated ester—several closely eluting impurities are generated. These include unreacted starting materials, saturated analogs (e.g., 5-methyl-3-nitromethyl-hexanoic acid ethyl ester), and free acid hydrolysis products[4]. Achieving >99% purity is paramount, as downstream catalytic hydrogenations (required to reduce both the nitro group and the alkene) are highly sensitive to trace impurities that can poison metal catalysts such as Raney Nickel or Pd/C[4].

Physicochemical Profiling & Chromatographic Rationale

To design a self-validating purification protocol, we must exploit the molecule's specific physicochemical traits[5]:

  • Dipole & Hydrogen Bonding: The −NO2​ group is a strong hydrogen-bond acceptor. On a normal-phase silica column, it interacts strongly with surface silanols, allowing for excellent separation from non-polar aliphatic byproducts.

  • Hydrophobicity: The 5-methyl-4-hexenyl tail provides significant lipophilicity. This makes Reversed-Phase (RP) C18 chromatography highly effective for separating the target from more polar free-acid impurities.

  • UV Absorbance: The nitro group exhibits strong UV absorption at 210 nm ( π→π∗ transition), which is the optimal wavelength for fraction triggering in preparative HPLC.

Workflow Diagram

PurificationWorkflow N1 Crude Synthesis Mixture (Organic Phase) N2 Silica Flash Chromatography (Hexane/EtOAc) N1->N2 Load N3 Fraction Analysis (TLC & LC-MS) N2->N3 Eluate N4 Preparative RP-HPLC (C18, MeCN/H2O) N3->N4 Purity <99% N5 Pure Target Compound (>99% Purity) N3->N5 Purity >99% N4->N5 Target Peak N6 Impurity Waste (Saturated Analogs) N4->N6 Byproducts

Fig 1. Purification workflow for 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester.

Experimental Protocols

Protocol A: Scalable Flash Column Chromatography (Normal Phase)

Objective: Bulk clearance of highly polar and highly non-polar impurities from the crude reaction mixture. Causality: Using a step-gradient of Hexane and Ethyl Acetate (EtOAc) ensures that non-polar hydrocarbons elute in the void volume, while the target compound's nitro group selectively retards its elution until the EtOAc concentration reaches ~15%.

Step-by-Step Methodology:

  • Resin Preparation: Pack a glass column with silica gel (40-63 µm, 60 Å) using Hexane as the slurry solvent. Maintain a 30:1 silica-to-crude mass ratio.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed. Self-Validation: Ensure the sample band is narrow (<5% of column height) to prevent band broadening during elution.

  • Elution Gradient: Execute the gradient profile detailed in Table 1 .

  • Fraction Collection: Collect fractions in 50 mL tubes. Spot fractions on silica TLC plates for preliminary pooling.

Protocol B: High-Resolution Preparative RP-HPLC

Objective: Final polishing to achieve >99.5% purity, specifically separating the target from its saturated analog. Causality: The alkene bond in the target molecule alters its hydrodynamic volume and π−π interaction capacity compared to the saturated analog. A C18 column with a shallow acetonitrile gradient maximizes this subtle selectivity. The addition of 0.1% Formic Acid suppresses the ionization of trace free-acid impurities, preventing peak tailing.

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a C18 column (250 x 21.2 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Injection: Filter the flash-purified sample through a 0.45 µm PTFE syringe filter. Inject up to 100 mg per run (dissolved in 1 mL of 50:50 A:B).

  • Method Execution: Run the gradient defined in Table 2 at a flow rate of 20.0 mL/min. Monitor UV absorbance at 210 nm.

  • Recovery: Pool the fractions containing the target peak and remove the solvent via rotary evaporation under reduced pressure at 30°C to yield the pure neat oil[2].

Quantitative Data Summaries

Table 1: Flash Chromatography Gradient Profile

Column Volume (CV)% Hexane% Ethyl AcetatePhase Description
0.0 - 2.01000Column equilibration & sample loading
2.0 - 4.0955Elution of non-polar hydrocarbon impurities
4.0 - 9.08515Elution of Target Compound
9.0 - 11.05050Flush of highly polar/acidic impurities

Table 2: Preparative RP-HPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.08020
2.020.08020
15.020.04060
17.020.0595
20.020.0595
21.020.08020

Trustworthiness & Self-Validating Steps

To ensure the integrity of the purified 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester, perform the following orthogonal validations before proceeding to downstream Pregabalin synthesis:

  • TLC Visualization: The target compound has an Rf​ of ~0.45 in 80:20 Hexane:EtOAc. Because it contains an isolated double bond, it will rapidly reduce Potassium Permanganate ( KMnO4​ ) stain, turning the bright pink background to a distinct yellow/brown spot. Saturated impurities will not stain immediately, allowing for rapid visual differentiation.

  • LC-MS Confirmation: Under ESI+ conditions, the target molecule ( MW=215.25 ) will prominently display a sodium adduct [M+Na]+ at m/z238.1 and a protonated molecular ion [M+H]+ at m/z216.1 .

  • 1H-NMR Signature: Confirm the presence of the alkene proton (multiplet at ~5.0 ppm) and the characteristic diastereotopic protons of the nitromethyl group ( −CH2​NO2​ ) around 4.4 ppm.

References

  • Source: cymitquimica.
  • Title: 3-(Nitromethyl)
  • Title: 3-(Nitromethyl)
  • Source: sigmaaldrich.
  • Title: Improved Enantioselective Enzymatic Synthesis of (S)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific Michael addition reaction. The synthesis, a key step in the preparation of precursors for pharmaceuticals like Pregabalin, involves the conjugate addition of nitromethane to ethyl 5-methylhex-4-enoate.[1][2] While fundamentally a straightforward carbon-carbon bond-forming reaction, achieving high yield and purity can be challenging. This document provides field-proven insights to navigate these challenges effectively.

Overview of the Synthesis

The core of this synthesis is the Michael 1,4-addition , a conjugate addition of a resonance-stabilized carbanion (a nucleophile or "Michael donor") to an α,β-unsaturated carbonyl compound (an "Michael acceptor").[3][4]

  • Michael Donor: Nitromethane (CH₃NO₂)

  • Michael Acceptor: Ethyl 5-methylhex-4-enoate

  • Product: 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

The reaction is initiated by a base, which deprotonates the acidic α-proton of nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic β-carbon of the unsaturated ester, leading to the desired product after protonation.[4][5]

Nitromethane Nitromethane (Donor) Nitronate Nitronate Anion (Nucleophile) Nitromethane->Nitronate Deprotonation Base Base (B:) Base->Nitromethane + Acceptor Ethyl 5-methylhex-4-enoate (Acceptor) Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate ProtonSource Proton Source (H-B+) ProtonSource->Enolate + Nitronate->Acceptor 1,4-Addition (Nucleophilic Attack) Product Target Product Enolate->Product Protonation

Caption: General mechanism of the Michael Addition.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most frequent challenge, often stemming from several competing factors.

Possible Cause 1: Inefficient Deprotonation of Nitromethane The pKa of nitromethane is approximately 10.2 in water. The chosen base must be strong enough to generate a sufficient concentration of the nitronate anion for the reaction to proceed.

  • Troubleshooting Steps:

    • Evaluate Base Strength: If using a weak base (e.g., triethylamine, pKa ~10.7), consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkoxide like sodium ethoxide (NaOEt).[6]

    • Use of Heterogeneous Catalysts: Solid-supported bases like potassium fluoride on basic alumina can also be effective and simplify workup.[7]

    • Ensure Anhydrous Conditions: For bases like NaH or alkoxides, ensure the reaction is performed under strictly anhydrous conditions, as water will consume the base and inhibit nitronate formation.

Possible Cause 2: Retro-Michael Reaction The Michael addition is a reversible process. The formed adduct can decompose back into the starting materials, especially at elevated temperatures.[8]

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction rate, it significantly suppresses the reverse reaction.

    • Monitor Reaction Time: Do not let the reaction run for an excessively long time after completion. Monitor by TLC or GC and proceed with workup once the starting material is consumed.

Possible Cause 3: Polymerization of the Michael Acceptor The α,β-unsaturated ester can undergo self-polymerization under basic conditions, which consumes the starting material and complicates purification.[8]

  • Troubleshooting Steps:

    • Lower the Temperature: Polymerization is often faster at higher temperatures. Conducting the reaction at 0 °C or below can be highly effective.

    • Slow Addition: Add the ethyl 5-methylhex-4-enoate slowly via a syringe pump to a solution of the pre-formed nitronate anion. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction over polymerization.

    • Use a Milder Base: Employ the mildest base that can still effectively deprotonate nitromethane.

Start Low Yield Observed D1 Check Base Strength (pKa vs. Nitromethane) Start->D1 D2 Reaction Temperature Too High? D1->D2 No S1 Use Stronger Base (DBU, NaOEt) D1->S1 Yes D3 Polymeric Byproducts Observed? D2->D3 No S2 Lower Temperature (0°C to RT) D2->S2 Yes D4 Acidic Workup Used? D3->D4 No S3 Add Acceptor Slowly D3->S3 Yes S4 Use Neutral/Basic Quench (e.g., sat. NH4Cl, NaHCO3) D4->S4 Yes

Caption: Troubleshooting workflow for low yield issues.
Problem 2: Formation of Significant Impurities

Even with a good conversion rate, the presence of side products can dramatically lower the isolated yield.

Possible Cause 1: Di-addition of Nitromethane The initial Michael adduct still contains an acidic proton on the carbon bearing the nitro group. This can be deprotonated and react with a second molecule of the acceptor, leading to a di-addition product. This is more common with less sterically hindered acceptors but can still occur.[8]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of nitromethane (e.g., 1.1 to 1.5 equivalents) relative to the ethyl ester to favor the mono-addition product.

    • Biphasic System: Consider a phase-transfer catalysis (PTC) system (e.g., tetrabutylammonium chloride with aqueous NaOH in CH₂Cl₂).[8][9] The mono-adduct is often more soluble in the organic phase, effectively removing it from the reaction environment and preventing a second addition.

Possible Cause 2: Nef Reaction Products If the reaction is quenched or worked up under strong acidic conditions, the nitro group can be hydrolyzed to a ketone via the Nef reaction.[8][10]

  • Troubleshooting Steps:

    • Neutral or Mildly Basic Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of a strong acid.

    • Careful pH Control: Maintain a pH above 5 during the workup and extraction phases to prevent unwanted hydrolysis.

Possible Cause 3: Henry Reaction (Nitroaldol) Products Under basic conditions, the nitronate anion can react with any residual aldehyde starting material (if the ester was made via a Horner-Wadsworth-Emmons reaction and not fully purified) or undergo self-condensation.[8]

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Use highly pure ethyl 5-methylhex-4-enoate, free from any aldehyde precursors.

    • Pre-form the Nitronate: Add the base to the nitromethane first to form the nitronate anion before slowly adding the ester. This minimizes the time that the base and ester are in contact before the Michael addition begins.

Side ReactionKey IndicatorPrevention Strategy
Polymerization Viscous, intractable reaction mixture; broad hump in NMR.Lower temperature; slow addition of acceptor.
Di-addition Higher molecular weight peak in MS; complex NMR signals.Use slight excess of nitromethane; consider PTC.
Nef Reaction Appearance of a ketone C=O stretch in IR; loss of nitro group signals.Use neutral/mildly basic quench (e.g., NH₄Cl).
Retro-Michael Reappearance of starting materials on TLC over time.Lower reaction temperature; work up promptly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? Polar aprotic solvents like THF, DMF, or acetonitrile are generally good choices as they can dissolve the reactants and intermediates.[5] For reactions using phase-transfer catalysts, a biphasic system like dichloromethane/water is used.[8][9] The choice may depend on the base used.

Q2: Can this reaction be accelerated? Yes. Microwave irradiation has been shown to dramatically reduce reaction times for Michael additions of nitroalkanes, often from hours or days to minutes, while also improving yields.[6][11]

Q3: How should I purify the final product? The crude product typically requires purification to remove unreacted starting materials, the base/catalyst, and any side products. Flash column chromatography on silica gel is the most common and effective method. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6][8]

Q4: My starting ester (ethyl 5-methylhex-4-enoate) is not commercially available. How can I synthesize it? This ester is typically prepared via a Horner-Wadsworth-Emmons (HWE) reaction between isovaleraldehyde and a phosphonate ylide, such as triethyl phosphonoacetate.[12] This method generally provides good yield and high (E)-selectivity.[12][13] Ensuring the purity of the ester after the HWE reaction is critical to avoid side reactions in the subsequent Michael addition.

Detailed Experimental Protocol (General Guideline)

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical observations.

Setup 1. Reaction Setup - Flame-dried flask under N2 - Add nitromethane (1.2 eq) & solvent (THF) Cool 2. Cool to 0°C Setup->Cool Base 3. Add Base - Add DBU (1.1 eq) dropwise - Stir for 15 min to form nitronate Cool->Base Addition 4. Slow Addition of Acceptor - Add ester (1.0 eq) in THF dropwise - Maintain temp at 0°C Base->Addition Reaction 5. Reaction - Allow to warm to RT - Monitor by TLC until ester is consumed Addition->Reaction Quench 6. Quench - Cool back to 0°C - Add sat. aq. NH4Cl solution Reaction->Quench Extract 7. Extraction - Extract with ethyl acetate (3x) - Wash with brine, dry (Na2SO4) Quench->Extract Purify 8. Purification - Concentrate under reduced pressure - Purify by flash column chromatography Extract->Purify

Caption: Recommended experimental workflow.

1. Reaction Setup:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add nitromethane (1.2 equivalents) and anhydrous THF.

2. Formation of the Nitronate:

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., DBU, 1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes to ensure complete formation of the nitronate anion.

3. Michael Addition:

  • In a separate flask, prepare a solution of ethyl 5-methylhex-4-enoate (1.0 equivalent) in a small amount of anhydrous THF.

  • Add the ester solution dropwise to the reaction mixture at 0 °C over 30-60 minutes using a syringe pump.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates full consumption of the starting ester.

4. Workup:

  • Cool the reaction mixture back down to 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester.

References

  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers (RSC Publishing).
  • Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry - ACS Publications.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC.
  • Catalytic Asymmetric Conjugate Addition of Nitroalkanes to Cycloalkenones. Organic Letters - ACS Publications.
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU chemistry.
  • Optimization of the reaction conditions. ResearchGate.
  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.
  • Michael additions of nitroalkanes to .alpha.,.beta.-unsaturated carbonyl compounds using potassium fluoride/basic alumina. R Discovery.
  • Michael Addition. Organic Chemistry Portal.
  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. PMC.
  • Process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester. Google Patents.
  • Common side products in the Michael addition of nitroalkanes. Benchchem.
  • Technical Support Center: Michael Addition Reactions with Nitroalkenes. Benchchem.
  • Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–). CNR-IRIS.
  • Michael Addition. Alfa Chemistry.
  • Michael addition reaction. Wikipedia.
  • Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation. PubMed.
  • Stereoselective Enzymatic Hydrolysis Method of 5-methyl-3-nitromethyl-hexanoic Acid Ester. Google Patents.
  • How to purify esterefication product?. ResearchGate.
  • Improving the yield and purity of synthetic (E)-3-Dodecenol. Benchchem.
  • A new scalable and sustainable synthesis of (E)-α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Uniba.it.

Sources

Technical Support Center: Troubleshooting 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals scaling up the synthesis of Pregabalin and its analogs, you are likely aware that the reduction of 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester is a highly sensitive, dual-functional group transformation.

This step requires the simultaneous or sequential reduction of an aliphatic nitro group and a sterically hindered trisubstituted alkene, all while suppressing the inherent thermodynamic drive of the resulting γ -amino ester to cyclize into a lactam[1]. This guide is engineered to help you diagnose, understand, and eliminate common impurities during this critical workflow.

Mechanistic Workflow & Impurity Divergence

Understanding the kinetic pathways of this reaction is the first step in troubleshooting. The nitro group typically reduces much faster than the hindered C4-C5 double bond, creating a cascade of reactive intermediates that can easily diverge into unwanted byproducts if conditions are not strictly controlled.

ReductionPathway SM 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester Hydroxylamine Hydroxylamine Impurity (Incomplete Nitro Reduction) SM->Hydroxylamine +H2 (Fast) UnsatAmine Unsaturated Amino Ester (Dehydro Impurity) Hydroxylamine->UnsatAmine +H2 (Rate-Limiting) TargetEster Saturated Amino Ester (Target Intermediate) UnsatAmine->TargetEster +H2 (Alkene Reduction) Lactam Lactam Impurity (Intramolecular Cyclization) UnsatAmine->Lactam -EtOH (Cyclization) TargetEster->Lactam -EtOH (Cyclization)

Reaction pathways illustrating target intermediate formation vs. common impurity generation.

Troubleshooting Guides & FAQs

Q1: Why is there a high concentration of the Lactam Impurity (4-isobutylpyrrolidin-2-one derivative) in my post-reaction mixture?

  • Causality: The reduction of the nitro group yields a primary amine. Because the molecule is a γ -amino ester, it is highly susceptible to intramolecular nucleophilic acyl substitution. The newly formed amine attacks the ethyl ester, releasing ethanol and forming a thermodynamically stable 5-membered lactam ring[1]. This process is severely accelerated by elevated temperatures and prolonged reaction times in protic solvents.

  • Solution: Perform the hydrogenation under strictly controlled temperatures (20–25 °C). More importantly, introduce an acidic modifier (e.g., 1.0–1.1 equivalents of glacial acetic acid) into the solvent. This protonates the amine upon formation, converting it into a non-nucleophilic ammonium salt and completely halting lactamization.

Q2: My LC-MS shows a significant peak with an [M-2] mass relative to the target amino ester. What is this, and how do I eliminate it?

  • Causality: This is the Dehydro Impurity (3-(aminomethyl)-5-methyl-4-hexenoic acid ethyl ester). The reduction of the aliphatic nitro group is kinetically faster than the reduction of the sterically hindered trisubstituted C4-C5 alkene. If the catalyst lacks sufficient activity or the hydrogen pressure is too low, the reaction stalls at the unsaturated amine stage.

  • Solution: Standard Sponge Nickel (Raney Ni) often struggles with hindered alkenes at low pressures[2]. Switch to a more active catalyst such as 10% Pd/C or Pearlman’s catalyst (Pd(OH)₂/C)[3]. Increase the hydrogen pressure to 5–10 bar to drive the alkene reduction to completion.

Q3: The reaction stalls prematurely, and I detect the hydroxylamine intermediate. Why is the nitro reduction incomplete?

  • Causality: The cleavage of the N–O bond to convert hydroxylamine to the primary amine is the rate-limiting step in nitro reduction. Accumulation occurs when the catalyst surface becomes starved of hydrogen (poor mass transfer) or poisoned by impurities (e.g., sulfur compounds or residual halides from upstream Knoevenagel/Michael addition steps).

  • Solution: Ensure vigorous agitation (e.g., >800 rpm in a Parr reactor) to maximize gas-liquid mass transfer. If catalyst poisoning is suspected, pre-treat the starting material by passing it through a short silica plug or stirring with activated carbon prior to hydrogenation.

Q4: Can we use chemical reduction (e.g., Zn/HCl or Fe/HCl) instead of catalytic hydrogenation?

  • Causality: While dissolving metal reductions effectively reduce nitro groups to amines, they do not reduce isolated or sterically hindered alkenes. Using Zn/HCl will yield nearly 100% of the unsaturated amine (Dehydro Impurity). Unless your synthetic route includes a downstream chiral hydrogenation step specifically designed for the alkene[4], catalytic hydrogenation with Pd/C is mandatory for simultaneous dual-reduction.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile. Use this to benchmark your current process.

Catalyst SystemH₂ PressureAdditiveMajor Impurity RiskTarget Ester Yield
10% Pd/C1 atmNoneDehydro Impurity (High)< 40%
Raney Nickel5 atmNoneDehydro Impurity (Very High)< 30%
10% Pd/C5 atmNoneLactam Impurity (Moderate)65 - 75%
10% Pd/C 5 atm 1.1 eq AcOH Minimal (Optimized) > 95%

Standard Operating Protocol: Self-Validating Optimized Reduction

This protocol is designed as a self-validating system to ensure simultaneous reduction of both the nitro and alkene groups while chemically suppressing lactamization.

Step 1: Substrate Preparation & Acidic Modification

  • In a clean, dry pressure reactor, dissolve 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (1.0 equiv) in anhydrous Methanol (10 volumes).

  • Add Glacial Acetic Acid (1.1 equiv) to the solution.

  • Self-Validation Check: Extract a 1 mL aliquot and verify the pH is ~3-4. This confirms the environment is sufficiently acidic to protonate the amine immediately upon formation, preventing lactam cyclization.

Step 2: Catalyst Loading

  • Purge the reactor headspace with Nitrogen.

  • Carefully add 10% Pd/C (5–10% w/w relative to the substrate) under a continuous nitrogen blanket to prevent the ignition of methanol vapors[3].

Step 3: Hydrogenation

  • Seal the reactor. Purge with Nitrogen (3 cycles of pressurize/vent), followed by Hydrogen (3 cycles).

  • Pressurize the reactor to 5 bar (72 psi) with H₂.

  • Stir vigorously (800–1000 rpm) while maintaining the internal temperature strictly at 20–25 °C.

  • Self-Validation Check: Monitor the hydrogen uptake curve. The reaction is typically complete within 4–6 hours when pressure drop ceases. Pull an IPC (In-Process Control) sample for HPLC analysis; proceed to workup only when the combined hydroxylamine and dehydro impurities are <0.5%.

Step 4: Workup and Isolation

  • Vent the hydrogen safely and purge the reactor with Nitrogen.

  • Filter the catalyst through a tightly packed pad of Celite, washing the filter cake with additional methanol. (Warning: Do not let the Pd/C dry out in the presence of air).

  • Concentrate the filtrate under reduced pressure at <35 °C to yield the target saturated amino ester as a stable acetate salt, ready for subsequent hydrolysis to Pregabalin.

References
  • Title: WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes Source: Google Patents URL
  • Title: Pregabalin synthesis Source: ChemicalBook URL
  • Title: Why Pregabalin Impurity Profiling is Vital in Generic Drug Development Source: Aquigenbio URL
  • Title: A new synthetic route for the preparation of pregabalin Source: ResearchGate URL

Sources

Technical Support Center: Chiral Separation of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester .

As a critical chiral intermediate in the synthesis of 4,5-dehydro pregabalin and (S)-pregabalin (Lyrica)[1][2], establishing the correct stereocenter at the C3 position is paramount for the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API). This portal provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for both chromatographic and biocatalytic separation strategies.

Separation Strategy Workflows

Workflow cluster_0 Chromatographic Resolution cluster_1 Biocatalytic Kinetic Resolution Start Racemic 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester HPLC Chiral HPLC (Polysaccharide/ZWIX CSPs) Start->HPLC Analytical / Prep SFC Preparative SFC (CO2 + Modifier) Start->SFC Green Scale-up Lipase Lipase-Mediated Hydrolysis (e.g., CAL-B / Lipolase) Start->Lipase Biocatalysis End1 Resolved Enantiomers HPLC->End1 Enantiomer A & B SFC->End1 Sep Acid/Base Extraction Lipase->Sep pH Adjustment End2 Resolved Intermediates Sep->End2 (S)-Acid + (R)-Ester

Workflow for the chiral separation of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester.

Troubleshooting Guides & FAQs

Section A: Chromatographic Resolution (HPLC & SFC)

Q1: Why am I seeing poor enantiomeric resolution (Rs < 1.5) on standard C18 or basic chiral columns? Causality & Solution: Enantiomers possess identical physicochemical properties in an achiral environment. A C18 column lacks the chiral recognition sites required to form transient diastereomeric complexes. For 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester, the nitro group (-NO₂) acts as a strong hydrogen bond acceptor and dipole, while the ester provides additional dipole-dipole interaction sites. Action: Switch to a polysaccharide-based Chiral Stationary Phase (CSP) like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)). The chiral grooves in the amylose backbone selectively stabilize one enantiomer via π−π interactions with the C4=C5 double bond. Alternatively, zwitterionic columns (e.g., CHIRALPAK ZWIX) utilizing cinchona alkaloid derivatives provide synergistic ionic and hydrogen-bonding interactions, which are highly effective for pregabalin precursors[3].

Q2: When scaling up from analytical HPLC to preparative Supercritical Fluid Chromatography (SFC), my peak shapes degrade and co-elution occurs. How do I fix this? Causality & Solution: Peak distortion during SFC scale-up is typically caused by a density drop in the supercritical CO₂ across the column bed or a mismatch in the injection solvent. If the sample is injected in a strong solvent (like 100% methanol) but the mobile phase modifier is low (e.g., 5% isopropanol), viscous fingering occurs. Action: Match the injection solvent to the SFC co-solvent as closely as possible. Maintain a constant backpressure (typically 120-150 bar) to ensure uniform CO₂ density, which stabilizes the retention factors ( k′ ).

Section B: Enzymatic Kinetic Resolution

Q3: My enzymatic kinetic resolution using CAL-B (Novozym 435) stalls at 30% conversion with low enantiomeric excess (ee). What is the mechanism of failure? Causality & Solution: Lipase-catalyzed kinetic resolution relies on the enzyme's active site (a Ser-His-Asp catalytic triad) recognizing the stereocenter adjacent to the ester[4]. If the reaction stalls prematurely, it is almost always due to product inhibition . As the enzyme hydrolyzes the ester into a carboxylic acid, the microenvironmental pH drops. This protonates the catalytic histidine residue, deactivating the enzyme. Action: Implement a biphasic system (e.g., MTBE/Water) and add a mild inorganic buffer (0.1 M Sodium Phosphate, pH 7.2) to neutralize the acid as it forms. This drives the reaction toward the theoretical 50% yield limit for kinetic resolution[5][6].

Mechanism Racemate Racemic Ester (Substrate) Complex Enzyme-Substrate Tetrahedral Intermediate Racemate->Complex Binding Enzyme Lipase Active Site (Ser-His-Asp Triad) Enzyme->Complex Catalysis Product1 (S)-Carboxylic Acid (Aqueous Phase) Complex->Product1 Fast Hydrolysis Product2 (R)-Ester (Organic Phase) Complex->Product2 Slow/No Reaction

Logical relationship of lipase-mediated kinetic resolution and phase separation.

Quantitative Data & Column Screening

Table 1: Chiral Stationary Phase (CSP) Screening Data

Conditions: 1.0 mL/min, 25°C, UV Detection at 210 nm.

Column ChemistryMobile Phase SystemRetention Time (R)Retention Time (S)Resolution ( Rs​ )
Chiralpak AD-H Hexane / Isopropanol (90:10)8.4 min10.2 min2.8
Chiralcel OD-H Hexane / Ethanol (85:15)9.1 min9.8 min1.1
CHIRALPAK ZWIX(+) MeOH / H₂O (90:10) + 5mM NH₄H₂PO₄12.5 min15.3 min3.5
Table 2: Enzyme Screening for Kinetic Resolution

Conditions: pH 7.2 Phosphate Buffer / MTBE biphasic system, 35°C, 24h incubation[5][6].

BiocatalystBiological SourceConversion (%)Product ee (%)E-value (Selectivity)
CAL-B (Novozym 435) Candida antarctica48%>98%>200
Lipolase Thermomyces lanuginosus45%96%150
Lipase PS Burkholderia cepacia22%85%35

Self-Validating Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Optimization

Use this protocol to determine the enantiomeric excess (ee) of your starting material or to monitor the progress of the enzymatic resolution.

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) on a standard HPLC system.

  • Mobile Phase: Prepare a mixture of Hexane and Isopropanol (90:10 v/v). Add 0.1% Trifluoroacetic acid (TFA) to suppress non-specific secondary interactions and prevent peak tailing. Degas thoroughly.

  • Parameters: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Set the UV/Vis detector to 210 nm (optimized for the nitro and ester chromophores).

  • Sample Preparation: Dissolve 1 mg of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample.

  • Validation: A successful run will yield baseline separation ( Rs​ > 2.0) with the first peak eluting around 8.4 minutes. If Rs​ is below 1.5, decrease the isopropanol concentration to 5% to increase retention and interaction time with the CSP.

Protocol 2: Lipase-Mediated Kinetic Resolution

Use this protocol for the preparative-scale isolation of the desired enantiomer via biocatalysis.

  • Substrate Solubilization: Dissolve 100 g of racemic 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester in 500 mL of Methyl tert-butyl ether (MTBE) to form the organic phase.

  • Buffer Preparation: Prepare 500 mL of 0.1 M Sodium Phosphate buffer and adjust the pH to 7.2. Combine this with the organic phase in a jacketed reactor to create a biphasic system.

  • Biocatalyst Addition: Add 5.0 g of immobilized Candida antarctica Lipase B (CAL-B / Novozym 435)[4][6].

  • Incubation: Stir the biphasic mixture at 250 rpm at a constant temperature of 35°C.

  • In-Process Control (IPC): After 24 hours, withdraw a 100 µL aliquot from the organic layer, dilute with HPLC mobile phase, and analyze using Protocol 1 . The reaction is complete when the organic layer shows >99% ee of the unreacted (R)-ester (typically 24-48 hours).

  • Termination & Phase Separation: Filter the mixture through a coarse glass frit to recover the immobilized enzyme (which can be washed and reused). Transfer the filtrate to a separatory funnel and allow the phases to separate.

  • Isolation:

    • Organic Layer: Contains the unreacted (R)-ester. Evaporate the MTBE under reduced pressure to isolate.

    • Aqueous Layer: Contains the hydrolyzed (S)-carboxylic acid salt. Acidify the aqueous layer to pH 2.0 using 1M HCl, then extract three times with 200 mL of Ethyl Acetate. Dry the combined organic extracts over anhydrous Na₂SO₄ and evaporate to yield the pure (S)-acid intermediate.

Sources

Validation & Comparative

Comparative Guide: 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester vs. Alternative Pregabalin Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the process development of blockbusters like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the selection of the penultimate precursor dictates the entire manufacturing footprint—impacting atom economy, impurity profiles, and chiral efficiency. This guide objectively evaluates the chemical utility of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (CAS: 1136478-28-8) against modern biocatalytic and classical resolution precursors, backed by mechanistic insights and self-validating experimental protocols.

Mechanistic Evaluation of the Nitro-Hexenoate Precursor

The compound 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is a highly convergent intermediate. Structurally, it possesses a C3 stereocenter, a terminal nitro group, and a sterically hindered trisubstituted C4-C5 olefin[1].

Causality in Design: The strategic advantage of this precursor lies in its capacity for a tandem catalytic hydrogenation. By subjecting this molecule to hydrogen gas over a Palladium on Carbon (Pd/C) catalyst, we can simultaneously reduce the nitro group to a primary amine and hydrogenate the C4-C5 alkene to yield the required isobutyl side chain. If the C3 stereocenter is established enantioselectively upstream (e.g., via asymmetric Michael addition of nitromethane to an enoate using chiral thiourea organocatalysts), this tandem reduction directly yields the (S)-enantiomer backbone, bypassing the need for wasteful downstream classical resolution[2].

However, the trisubstituted nature of the C4-C5 double bond makes it resistant to reduction. Incomplete hydrogenation leads directly to the formation of 4,5-Dehydro Pregabalin (CAS: 1101167-84-3) , a notorious process-related impurity that requires stringent analytical monitoring to ensure API safety and quality[3].

Pathway A 3-(Nitromethyl)-5-methyl- 4-hexenoic Acid Ethyl Ester B rac-Pregabalin Ethyl Ester A->B Tandem Hydrogenation (H2, Pd/C) C rac-Pregabalin B->C Ester Hydrolysis (NaOH, then HCl) D (S)-Pregabalin (Target API) C->D Chiral Resolution (Mandelic Acid)

Synthetic workflow from Nitro-Hexenoate to (S)-Pregabalin.

Comparative Analysis: Nitro-Hexenoate vs. Alternatives

To contextualize its performance, we must benchmark the Nitro-Hexenoate route against two industry-standard alternatives:

  • The Biocatalytic Route (Cyano-Ester Precursor): Utilizes (E)- or (Z)-β-cyanoacrylate esters. Ene-reductases perform an asymmetric bioreduction, achieving >99% ee[4]. Causality: Enzymes provide exquisite stereocontrol under mild conditions, but the reaction requires complex cofactor recycling (e.g., NADP+/GDH) and strict thermodynamic management.

  • The Classical Route (Isobutylglutaric Anhydride): Relies on the desymmetrization or downstream resolution of racemic pregabalin using chiral resolving agents. Causality: While operationally simple, it suffers from a maximum theoretical yield of 50% per pass, resulting in poor atom economy and high waste generation.

Table 1: Quantitative Comparison of Pregabalin Precursors
Parameter3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Esterβ-Cyanoacrylate Esters (Biocatalytic)3-Isobutylglutaric Anhydride (Classical)
Primary Transformation Tandem Hydrogenation (Nitro & Alkene)Asymmetric Bioreduction (Ene-reductase)Desymmetrization / Chiral Resolution
Typical Chemical Yield 75 - 85%> 90%~ 45 - 50% (without recycling)
Enantiomeric Excess (ee) Racemic (Requires resolution)*> 99% (Directly yields (S)-enantiomer)> 98% (Post-resolution)
Atom Economy High (Single-step dual reduction)High (Mild conditions, water as solvent)Low (50% loss of (R)-enantiomer)
Major Process Challenge Formation of 4,5-Dehydro impuritiesHigh cost of enzymes and cofactorsExtensive waste generation

*Note: Can achieve high ee prior to reduction if the upstream Michael addition is performed asymmetrically.

Comparison Target Pregabalin Synthesis Routes Route1 Nitro-Hexenoate Route Target->Route1 Route2 Biocatalytic Route Target->Route2 Route3 Classical Route Target->Route3 R1_Pro High Atom Economy Tandem Reduction Route1->R1_Pro Advantage R2_Pro >99% ee Green Chemistry Route2->R2_Pro Advantage R3_Pro Well-Established Scalable Route3->R3_Pro Advantage

Logical comparison of primary Pregabalin synthesis routes.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical reasoning behind each step.

Protocol A: Tandem Hydrogenation of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
  • Substrate Solubilization: Dissolve 10.0 g of the precursor in 100 mL of absolute ethanol. Causality: Ethanol is selected as a protic solvent to stabilize the polar transition states during nitro reduction while preventing unwanted transesterification of the ethyl ester.

  • Catalyst Loading: Add 1.0 g of 10% Pd/C (50% w/w water wet). Causality: A 10% palladium loading ensures sufficient active metal sites to overcome the steric hindrance of the trisubstituted C4-C5 alkene. The water-wet catalyst mitigates pyrophoric risks during handling.

  • Pressurized Hydrogenation: Purge the reactor with N2, then pressurize with H2 to 50 psi. Heat to 45°C and stir vigorously for 16 hours. Causality: Elevated pressure and temperature are critical; standard balloon pressure will selectively reduce the nitro group but fail to hydrogenate the alkene, leading to the accumulation of the 4,5-Dehydro Pregabalin impurity.

  • Self-Validating In-Process Control (IPC): Sample the reaction mixture and analyze via 1H-NMR. Validation: The reaction is deemed complete only when the vinylic proton signal at ~5.2 ppm completely disappears, confirming full alkene reduction.

  • Filtration and Hydrolysis: Filter the mixture through a Celite pad to remove Pd/C. Treat the filtrate with 2M NaOH at 60°C for 4 hours to hydrolyze the ester, then neutralize to pH 7.0 with 1M HCl to precipitate the racemic pregabalin intermediate.

Protocol B: Biocatalytic Asymmetric Bioreduction (Reference)
  • Buffer and Cofactor Setup: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP+ and 50 mM D-glucose. Causality: This system establishes the thermodynamic driving force. Glucose Dehydrogenase (GDH) oxidizes glucose to regenerate NADPH, which is essential for the ene-reductase catalytic cycle.

  • Enzyme and Substrate Addition: Add Ene-reductase (e.g., OYE1) and the β-cyanoacrylate ester substrate dissolved in 5% v/v DMSO. Causality: DMSO acts as a co-solvent to enhance the aqueous solubility of the lipophilic ester without denaturing the biocatalyst.

  • Incubation and Extraction: Incubate at 30°C for 24 hours at 250 rpm. Extract with ethyl acetate. Validation: Chiral HPLC must confirm an enantiomeric excess (ee) of >99% for the (S)-enantiomer before proceeding to nitrile reduction.

Analytical Control & Impurity Profiling

In API manufacturing, the impurity profile is as critical as the yield. For the Nitro-Hexenoate route, the primary analytical challenge is differentiating the target API from unreduced intermediates or side-reaction products. Process-related impurities such as Pregabalin Diethylamide D-Tartrate and 4,5-Dehydro Pregabalin exhibit distinct chromatographic signatures[5]. Orthogonal validation using reversed-phase HPLC and LC-MS is mandatory to quantify trace levels, validate the downstream cleaning process, and ensure compliance with ICH Q3A guidelines.

References

  • [4] Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. acs.org. 4

  • [1] CAS: 1136478-28-8 | CymitQuimica. cymitquimica.com. 1

  • [2] Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. rsc.org. 2

  • [3] (R)-4,5-Dehydro Pregabalin | 1101167-84-3 | Benchchem. benchchem.com. 3

  • [5] Pregabalin Diethylamide D-Tartrate | CAS 1094517-98-2 - Veeprho. veeprho.com. 5

Sources

Comparing chiral catalysts for 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester reduction

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral Catalysts for the Asymmetric Reduction of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Introduction: The Challenge of Synthesizing Chiral Amines

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical development. The target molecule, 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester, represents a valuable chiral building block. Its reduction to the corresponding primary amine introduces a stereocenter, making the development of highly selective catalytic processes paramount. The presence of an alkene functionality within the molecule introduces a further challenge: achieving chemoselective reduction of the nitro group without affecting the carbon-carbon double bond.

While specific catalytic data for the asymmetric reduction of 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester is not extensively reported in peer-reviewed literature, a robust predictive framework can be constructed. This guide provides a comparative analysis of leading chiral catalyst systems that have demonstrated high efficacy and enantioselectivity in the reduction of structurally analogous α,β-unsaturated and β,β-disubstituted nitroalkenes. We will delve into the mechanistic nuances, experimental considerations, and performance data of Iridium, Rhodium, and organocatalytic systems to provide researchers with a comprehensive toolkit for tackling this challenging transformation.

Comparative Analysis of Leading Chiral Catalyst Systems

The asymmetric reduction of nitroalkenes to chiral nitroalkanes, which are precursors to chiral amines, is a well-explored field. The choice of catalyst is critical and is typically dictated by the substrate's electronic and steric properties. We will compare three dominant classes of catalysts: Iridium-based, Rhodium-based, and metal-free Organocatalysts.

Iridium (Ir)-Based Catalysis: A Powerful Tool for Asymmetric Transfer Hydrogenation

Iridium complexes, particularly those derived from chiral diamine ligands, have emerged as exceptionally effective catalysts for the asymmetric transfer hydrogenation (ATH) of nitroalkenes.[1][2] ATH methods are operationally simple, often utilizing readily available and safe hydrogen donors like formic acid, and can be performed under mild conditions, even in aqueous media.[1][2] This approach is particularly attractive for its cost-effectiveness and operational simplicity.[1]

A key advantage of these iridium catalysts is their tolerance to a wide variety of functional groups and their ability to deliver chiral nitroalkanes with excellent enantioselectivity.[1] For β,β-disubstituted nitroalkenes, which are structurally similar to our target molecule, iridium catalysts have shown high yields and enantiomeric excesses (e.e.).[1][2]

Table 1: Performance of Chiral Iridium Catalysts in the Asymmetric Reduction of Nitroalkenes

Catalyst/Ligand SystemSubstrate ExampleReductantKey ConditionsYield (%)e.e. (%)Reference
[Ir(Cp*)(H₂O)₃]SO₄ / TsDPEN(E)-β,β-disubstituted nitroalkenesHCOOHH₂O, pH 2.0, rt, 24hup to 94up to 94[1]
Ir-(R,R)-f-spiroPhosβ-acylamino nitroolefinsH₂Not specifiedHigh>99.9[3]
Rhodium (Rh)-Based Catalysis: Excellence in Asymmetric Hydrogenation

Rhodium complexes, paired with chiral phosphine ligands such as DuanPhos or JosiPhos, are benchmarks in the field of asymmetric hydrogenation using molecular hydrogen (H₂).[4][5] These systems often operate under basic conditions, which can be crucial for achieving high enantioselectivity.[4] It has been proposed that a monohydride Rh-H species is responsible for the high selectivity observed under these conditions.[4]

Rhodium-catalyzed methods have been successfully applied to the hydrogenation of β,β-disubstituted nitroalkenes, providing a direct route to enantiopure nitroalkanes.[4] The choice of ligand is critical, and a diverse toolbox of chiral ligands is available to optimize the reaction for specific substrates.[5]

Table 2: Performance of Chiral Rhodium Catalysts in the Asymmetric Hydrogenation of Nitroalkenes

Catalyst/Ligand SystemSubstrate ExampleReductantKey ConditionsYield (%)e.e. (%)Reference
[Rh(COD)₂]BF₄ / DuanPhosβ,β-disubstituted nitroalkenesH₂Toluene, Et₃N, 30 °C, 50 atmup to 99up to 99[4]
Rh / JosiPhos-J2α,β-disubstituted nitroalkenesH₂Not specifiedup to 95up to 94[5]
Rh / bis(phosphine)-thioureaβ-amino nitroolefinsH₂CH₂Cl₂, rt, 90 atmup to 96up to 96[6]
Organocatalysis: A Metal-Free Alternative

For researchers seeking to avoid transition metals, organocatalysis presents a powerful alternative. These systems typically employ a chiral catalyst, such as a thiourea-based molecule, in conjunction with a stoichiometric reductant like a Hantzsch ester.[7] This approach mimics biological reduction pathways and offers a high degree of functional group tolerance.[8][9]

A significant advantage of organocatalysis is the development of "universal" catalysts that show broad substrate generality, a common challenge in asymmetric catalysis.[10][11] Recently, a new organocatalyst, AmA 7·HNTf2, has been reported to surpass the performance of many existing metal and organocatalysts for a wide range of nitroalkenes.[10]

Table 3: Performance of Organocatalysts in the Asymmetric Reduction of Nitroalkenes

CatalystSubstrate ExampleReductantKey ConditionsYield (%)e.e. (%)Reference
Thiourea-based catalystTetrasubstituted nitroalkenesHantzsch esterToluene, 60 °C, 24hGoodLow to modest[7]
Wang resin-supported PQMAromatic nitro compoundsNaBH₄Not specifiedHigh yields of azo/hydrazoN/A[8]
AmA 7·HNTf2β,β-disubstituted nitroalkenesNot specifiedNot specifiedHighHigh[10]

Experimental Design and Protocols

To ensure reproducibility and success, a well-defined experimental protocol is essential. Below is a representative protocol for the asymmetric hydrogenation of a generic β,β-disubstituted nitroalkene using a Rhodium-DuanPhos catalyst system, which can be adapted for 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Rationale: This protocol is based on established methods for the highly enantioselective hydrogenation of β,β-disubstituted nitroalkenes.[4] The use of a rhodium precursor with a chiral diphosphine ligand generates the active catalyst in situ. The addition of a non-coordinating base like triethylamine (Et₃N) is crucial for achieving high enantioselectivity, likely by facilitating the formation of the active Rh-H species. Toluene is a common solvent for such reactions due to its non-coordinating nature and ability to dissolve both the substrate and catalyst. The reaction is carried out under hydrogen pressure to ensure a sufficient supply of the reducing agent.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (Sc,Rp)-DuanPhos (Chiral ligand)

  • β,β-disubstituted nitroalkene (Substrate)

  • Anhydrous Toluene (Solvent)

  • Triethylamine (Et₃N) (Base)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (Sc,Rp)-DuanPhos (0.011 mmol, 1.1 mol%) to a vial. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vial, dissolve the β,β-disubstituted nitroalkene (1.0 mmol) in 3 mL of anhydrous toluene.

  • Charging the Autoclave: Transfer the substrate solution to the autoclave. Add triethylamine (0.1 mmol, 10 mol%).

  • Initiating the Reaction: Using a syringe, transfer the pre-formed catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.

  • Reaction Monitoring: Place the autoclave in a heating block at 30 °C and stir the reaction mixture for the required time (typically 12-24 hours). Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing by TLC or GC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. For the Rhodium-DuanPhos catalyzed hydrogenation, a plausible mechanism involves a monohydride pathway.

Catalytic_Cycle cluster_main Rhodium-Catalyzed Asymmetric Hydrogenation Cycle A [Rh(L*)]⁺ B [Rh(L*)(S)]⁺ (Substrate Coordination) A->B + Substrate (S) D [H₂-Rh(L*)(S)]⁺ B->D + H₂ C [H-Rh(L*)(S)]⁺ (Oxidative Addition of H₂) E [Rh(L*)(Product)]⁺ C->E Reductive Elimination D->C Oxidative Addition E->A - Product

Caption: Proposed catalytic cycle for Rh-catalyzed hydrogenation.

The experimental workflow can be visualized to provide a clear overview of the process from start to finish.

Experimental_Workflow cluster_workflow Experimental Workflow prep Catalyst Preparation ([Rh] + Ligand) reaction Hydrogenation (Autoclave, H₂, Temp) prep->reaction setup Reaction Setup (Substrate + Solvent + Base) setup->reaction workup Work-up (Solvent Removal) reaction->workup purify Purification (Chromatography) workup->purify analyze Analysis (Yield, e.e. by HPLC/GC) purify->analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester. As a compound featuring a nitroalkane functional group, it requires specialized handling to mitigate risks of reactivity, flammability, and toxicity. This guide is designed for researchers and laboratory professionals, offering a framework grounded in established safety principles to ensure personnel safety and regulatory compliance.

Core Principle: Hazard-Centric Risk Assessment

The disposal plan for any chemical must begin with a thorough understanding of its intrinsic hazards. 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is not a common laboratory reagent, and specific disposal literature is scarce. Therefore, our analysis is based on the reactivity of its constituent functional groups: the nitroalkane and the ethyl ester.

The nitroalkane group (-NO₂) is the primary driver of this compound's hazardous profile. Nitroalkanes are known for their potential thermal and shock sensitivity, especially when in contact with certain materials.[1][2][3] The ethyl ester functional group contributes to the compound's flammability and defines it as a solvent-based waste.

Hazard ClassPrimary ContributorKey Considerations
Reactivity Nitroalkane GroupPotentially unstable. Can react vigorously or explosively with strong bases, amines, oxidizing agents, and reducing agents.[1][2] Contamination can increase shock sensitivity.[1]
Flammability Ethyl Ester & Alkyl ChainThe compound is a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[4][5]
Toxicity Nitroalkane GroupNitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] Inhalation may cause irritation, dizziness, and nausea.[2][7]

Pre-Disposal Operations: Foundational Safety Protocols

Proper disposal is the final step in a chain of safe handling procedures. Adherence to the following protocols at the point of waste generation is critical.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.[8][9][10] All handling and disposal operations must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To protect against skin contact and absorption. Gloves must be inspected before use and changed regularly.[11][12]
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from splashes and vapors.[10][11]
Body Protection Flame-resistant lab coat.To protect skin from spills and prevent clothing contamination.[9]
Respiratory NIOSH-approved respirator (if there is a risk of exceeding exposure limits outside a fume hood).To prevent inhalation of vapors.[11]
Waste Segregation and Incompatibility

The most critical step in preventing laboratory incidents is the rigorous segregation of incompatible waste streams. 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester waste must NEVER be mixed with the following:

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Amines

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)

  • Strong Reducing Agents

  • Acids [1][2]

Contact with these substances can lead to highly exothermic or explosive reactions.[1] This waste stream should be collected separately in its own designated container.

Step-by-Step Disposal Workflow

This protocol adheres to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste.[13][14]

Workflow for Disposal of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

G cluster_0 At the Bench (Satellite Accumulation Area) cluster_1 Laboratory Storage & EHS Coordination A Step 1: Waste Generation (e.g., reaction quenching, extractions) B Step 2: Select Container - Chemically compatible (Glass or HDPE) - Good condition, leak-proof cap A->B C Step 3: Label Container - Affix 'HAZARDOUS WASTE' label - List all chemical constituents by name - Note hazards (Flammable, Reactive) B->C D Step 4: Collect Waste - Perform in a chemical fume hood - Keep container closed except when adding waste - Do not overfill (<80% capacity) C->D E Step 5: Segregate & Store - Store in designated Satellite Accumulation Area - Away from incompatibles (bases, oxidizers) - Use secondary containment D->E F Step 6: Request Pickup - When container is 75-90% full, contact EHS - Complete and submit a chemical waste pickup form E->F G Step 7: EHS Collection - Trained EHS personnel collect the sealed and properly labeled container for final disposal F->G

Disposal workflow from point of generation to EHS handover.
Protocol Details:
  • Container Selection: Use only designated hazardous waste containers that are in good condition and chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must have a secure, leak-proof closure.[15][16]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[17] The label must include:

    • The words "HAZARDOUS WASTE" .[15]

    • The full chemical name: "3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester" and any other solvents or reagents present. Do not use abbreviations or chemical formulas.[15]

    • An accurate estimation of the percentage of each component.

    • The associated hazards (e.g., Flammable, Reactive, Toxic).

  • Accumulation:

    • Collect the waste in a designated "Satellite Accumulation Area" at or near the point of generation.[15][18]

    • Crucially, keep the waste container closed at all times except when actively adding waste. [15][19] Do not leave a funnel in the container opening.[15]

    • Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[19]

  • Disposal Request: Once the container is full, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1][15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] Final disposal for this type of waste is typically high-temperature incineration by a licensed hazardous waste management firm.[6]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Incidental Spill Response (<1 Liter, Contained)

For a small spill within a chemical fume hood or contained on a workbench:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and turn off any nearby ignition sources.[20]

  • Don PPE: Wear the appropriate PPE as detailed in Table 2, including respiratory protection if necessary.[1]

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a spill pillow.[1][20][21] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools.[4][6]

  • Decontaminate: Clean the spill area with soap and water.[1] Collect the cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for EHS pickup.

Personal Exposure
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[20][22] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[22] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • 3-(NitroMethyl)-5-Methyl-4-hexenoic Acid Ethyl Ester. (n.d.). NextSDS. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia Research. Retrieved from [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). EHRS - University of Pennsylvania. Retrieved from [Link]

  • 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester. (n.d.). MilliporeSigma. Retrieved from [Link]

  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste. Retrieved from [Link]

  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. (n.d.). NJ.gov. Retrieved from [Link]

  • Nitromethane's Safety Profile: Handling and Storage Best Practices. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Wiley Guide to Chemical Incompatibilities. (n.d.). SciSpace. Retrieved from [Link]

  • Essential Safety Protocols for Handling Nitric Acid Spills. (2024, August 8). Absorbents Online. Retrieved from [Link]

  • NITROMETHANE 98% - (For Synthesis) MSDS CAS. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • Emergency Response Plan. (n.d.). Active AgriScience. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Chemical Incompatibility List. (2009, May 8). Scribd. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Nitromethane Safety Data Sheet. (2015, February 23). AFD Petroleum Ltd. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Hazardous Waste. (n.d.). UW-Milwaukee. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. (n.d.). Request PDF. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • PPE Essentials for Chemical Handling & Manufacturing Safety. (2024, February 2). Mallcom India. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]

  • 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Nitroalkanes. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Nitro Compounds, Aliphatic. (n.d.). Sciencemadness. Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). Retrieved from [Link]

  • US8546112B2 - Process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester. (n.d.). Google Patents.
  • Hexanoic acid, 4-oxo-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.